![molecular formula C16H22N2O3S B5820023 N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
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Overview
Description
N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as APC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
APC exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the activity of enzymes involved in viral replication and tumor growth. APC also regulates the production of cytokines, which play a crucial role in inflammation.
Biochemical and Physiological Effects:
APC has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. APC also inhibits the activity of nuclear factor-kappa B, a transcription factor that plays a crucial role in inflammation.
Advantages and Limitations for Lab Experiments
APC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. APC is also stable under a range of conditions, making it suitable for long-term storage. However, there are some limitations to using APC in lab experiments. It has a low solubility in water, which can make it difficult to work with. APC is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for the use of APC in scientific research. One potential application is in the development of antiviral therapies. APC has been shown to inhibit the replication of several viruses, making it a promising candidate for further study. Another potential application is in the development of anti-inflammatory therapies. APC has been found to reduce inflammation in animal models, indicating its potential as a treatment for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of APC and its potential therapeutic applications.
Synthesis Methods
APC is synthesized by reacting piperidine-4-carboxylic acid with 4-chlorobenzaldehyde to form 4-(1-piperidinyl)benzaldehyde. This compound is then reacted with allylamine and methanesulfonyl chloride to form APC.
Scientific Research Applications
APC has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties. APC has been shown to inhibit the replication of HIV, hepatitis B, and hepatitis C viruses. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-N-prop-2-enylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-11-18(22(2,20)21)15-9-7-14(8-10-15)16(19)17-12-5-4-6-13-17/h3,7-10H,1,4-6,11-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUVBCQFKLMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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